1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748990
InChI: InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one

CAS No.:

Cat. No.: VC15748990

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name 1-(2-hydroxyphenyl)-3-methoxyiminopropan-1-one
Standard InChI InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3
Standard InChI Key WECOMRHQOFQGJI-UHFFFAOYSA-N
Canonical SMILES CON=CCC(=O)C1=CC=CC=C1O

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one is C11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_{3}, with a molecular weight of 207.23 g/mol . The compound features three distinct functional groups:

  • A 2-hydroxyphenyl ring, which contributes aromaticity and hydrogen-bonding capability.

  • A propan-1-one backbone, providing a ketone group for nucleophilic reactions.

  • A methoxyimino group (N=OOCH3-\text{N}=\text{O}-\text{OCH}_3), which introduces oxime-related reactivity and stereochemical complexity.

The presence of these groups influences its physicochemical properties. For instance, the hydroxy group enhances solubility in polar solvents, while the methoxyimino moiety may stabilize the compound through resonance . X-ray diffraction studies on analogous chalcones, such as 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one, reveal planar configurations and hydrogen-bonded supramolecular arrangements, suggesting similar packing behavior in the title compound .

Table 1: Molecular Properties of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one

PropertyValue
Molecular FormulaC11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_{3}
Molecular Weight207.23 g/mol
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors3 (ketone, oxime, methoxy)
Rotatable Bonds4

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one typically involves condensation reactions between 2-hydroxyacetophenone and methoxyamine derivatives. A validated method for analogous oximes involves:

  • Claisen-Schmidt Condensation: Reacting 2-hydroxyacetophenone with an aldehyde or ketone to form a chalcone intermediate .

  • Oxime Formation: Treating the chalcone with methoxyamine hydrochloride in ethanol under reflux, yielding the target oxime .

For example, the synthesis of (3E)-1-(2-hydroxyphenyl)-3-(methoxyimino)propan-1-one (the E-isomer) proceeds via stereoselective conditions, with the E-configuration favored due to steric and electronic factors . The reaction is monitored using thin-layer chromatography, and the product is purified via recrystallization from methanol .

Crystallographic and Spectroscopic Analysis

Single-crystal X-ray diffraction of related compounds, such as 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one, reveals monoclinic crystal systems with space group P21/cP2_1/c and Z = 4 . Key geometric parameters include:

  • Bond lengths: CO\text{C}-\text{O} (1.36 Å for phenolic -OH), C=N\text{C}=\text{N} (1.28 Å for oxime).

  • Dihedral angles: The hydroxyphenyl and methoxyphenyl rings exhibit a dihedral angle of 15.2°, indicating moderate conjugation .

Raman spectroscopy further characterizes vibrational modes, with peaks at:

  • 1605 cm1^{-1} (C=O stretching),

  • 1250 cm1^{-1} (C-N stretching),

  • 830 cm1^{-1} (aromatic C-H bending) .

Applications in Materials Science and Medicinal Chemistry

Non-Linear Optical (NLO) Materials

Chalcone derivatives, including those with methoxyimino substituents, exhibit second-harmonic generation (SHG) efficiencies up to 1.5× urea, making them candidates for NLO devices . The conjugated π-system in 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one likely enhances hyperpolarizability, a critical factor for NLO performance.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For instance, reduction of the oxime group yields primary amines, which are valuable in drug design .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Analogous Compounds

CompoundKey FeaturesBioactivity/Application
2-HydroxyacetophenonePhenolic -OH, ketoneAnti-inflammatory agent
1-(3-Hydroxyphenyl)propan-1-oneMeta-hydroxyl, ketoneAntioxidant
Chalcone derivativesα,β-unsaturated ketoneNLO materials

The title compound’s methoxyimino group distinguishes it from simpler ketones, offering enhanced stability and reactivity for targeted applications.

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